molecular formula C8H15Cl2N3O2 B6273534 rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride, cis CAS No. 2307782-59-6

rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride, cis

Cat. No.: B6273534
CAS No.: 2307782-59-6
M. Wt: 256.1
InChI Key:
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Description

rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride, cis: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazole ring and an oxolane ring, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride, cis typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Oxolane Ring Formation: The oxolane ring is formed by the cyclization of a suitable diol precursor under acidic conditions.

    Coupling Reaction: The pyrazole and oxolane rings are coupled through an etherification reaction, typically using a strong base such as sodium hydride in an aprotic solvent like dimethylformamide.

    Amination: Introduction of the amine group is achieved through nucleophilic substitution, often using ammonia or an amine derivative.

    Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and ether linkages.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride, cis exerts its effects involves interaction with molecular targets such as enzymes or receptors. The pyrazole ring may interact with active sites of enzymes, inhibiting their activity, while the oxolane ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine: Lacks the dihydrochloride salt form, which may affect its solubility and stability.

    (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine: The racemic mixture may have different biological activity compared to the pure enantiomer.

Uniqueness

The presence of both the pyrazole and oxolane rings in rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride, cis provides a unique combination of chemical properties, making it distinct from other similar compounds

Properties

CAS No.

2307782-59-6

Molecular Formula

C8H15Cl2N3O2

Molecular Weight

256.1

Purity

95

Origin of Product

United States

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